Home > Products > Screening Compounds P133573 > N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide - 919756-40-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Catalog Number: EVT-3003270
CAS Number: 919756-40-4
Molecular Formula: C23H20ClN3O3S2
Molecular Weight: 486
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498) * Compound Description: MF498 is identified as a selective antagonist for the E prostanoid receptor 4 (EP4). [] This compound has shown efficacy in inhibiting inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and alleviating pain in a guinea pig model of osteoarthritis (iodoacetate-induced). [] MF498 exhibits good tolerability in gastrointestinal toxicity tests and demonstrates a renal effect similar to MF-tricyclic. [] * Relevance: While structurally distinct, MF498 shares a similar research context with N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide. Both compounds are investigated for their potential in treating inflammatory diseases like arthritis, highlighting a potential research link based on therapeutic application. []

2. 1-(5-{3-[2-(Benzyloxy)-5-chlorophenyl]-2-thienyl}pyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol (MF266-1)* Compound Description: MF266-1 acts as an antagonist for the E prostanoid receptor 1 (EP1). [] In the study referenced, its efficacy against inflammation in a rat model of rheumatoid arthritis was assessed but found less effective compared to the EP4 antagonist MF498. []* Relevance: Similar to MF498, MF266-1's relevance stems from its investigation within the same study targeting inflammatory diseases as the primary compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide. [] Although their structures differ, the shared research focus suggests a possible connection based on therapeutic targets and disease models.

(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (MF266-3)* Compound Description: MF266-3 is characterized as an antagonist for the E prostanoid receptor 3 (EP3). [] It was studied alongside MF498 and MF266-1 for its anti-inflammatory effects in a rat model of rheumatoid arthritis, exhibiting lower efficacy compared to the EP4 antagonist. []* Relevance: MF266-3's relevance to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide arises from its evaluation within the same research context as the other EP receptor antagonists. [] Although structurally different, their concurrent assessment as potential therapeutics for inflammatory diseases implies a relationship based on shared research objectives.

4. (S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)* Compound Description: VUF11211 is described as a high-affinity antagonist of the CXC chemokine receptor CXCR3. [] It exhibits a rigid, elongated piperazinyl-piperidine structure with two basic groups. [] VUF11211's binding mode involves extending from the minor pocket of CXCR3 into the major pocket of its transmembrane domains. []* Relevance: VUF11211 and N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide might be considered structurally related as both contain a piperidine ring within their structure. Additionally, both compounds are investigated for their interactions with specific receptors (CXCR3 for VUF11211 and potentially a similar target for the primary compound), suggesting a possible research link based on receptor-ligand interactions. []

5. (R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)* Compound Description: NBI-74330 is another high-affinity antagonist targeting the CXC chemokine receptor CXCR3, but unlike VUF11211, it lacks any basic groups. [] Its structure is characterized as an 8-azaquinazolinone. [] NBI-74330 binds to the transmembrane minor pocket of CXCR3. []* Relevance: Similar to VUF11211, the structural relevance of NBI-74330 to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide lies in their shared focus on receptor interactions, particularly with chemokine receptors. [] Despite structural differences, their investigation within the context of chemokine receptor modulation points towards a potential research connection.

Properties

CAS Number

919756-40-4

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486

InChI

InChI=1S/C23H20ClN3O3S2/c1-15-6-11-19(24)22-21(15)26-23(31-22)27(14-17-5-3-4-12-25-17)20(28)13-16-7-9-18(10-8-16)32(2,29)30/h3-12H,13-14H2,1-2H3

InChI Key

QZNWRKIVWOMYOP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.